N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide
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Overview
Description
N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a diphenylmethyl group, and a carbonothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the diphenylmethyl group. The final step involves the formation of the carbonothioyl linkage and the acetamide group. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl {4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbothioyl)amino]phenyl}acetate: Shares a similar structure but with a methyl ester group instead of an acetamide group .
4-Hydroxy-2-quinolones: These compounds have a different core structure but share some functional similarities .
Uniqueness
N-{4-[({4-[hydroxy(diphenyl)methyl]piperidin-1-yl}carbonothioyl)amino]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H29N3O2S |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[4-[[4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C27H29N3O2S/c1-20(31)28-24-12-14-25(15-13-24)29-26(33)30-18-16-23(17-19-30)27(32,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,23,32H,16-19H2,1H3,(H,28,31)(H,29,33) |
InChI Key |
ZJJBRCYKUBRUOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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